Methyl 2-(cyanomethyl)cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(cyanomethyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C8H11NO2. It is a cyclobutane derivative that contains a cyanomethyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(cyanomethyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane derivative with a cyanomethylating agent in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(cyanomethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized cyclobutane derivatives.
Scientific Research Applications
Methyl 2-(cyanomethyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclobutane derivatives.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-(cyanomethyl)cyclobutane-1-carboxylate exerts its effects depends on the specific context of its use. In chemical reactions, its reactivity is influenced by the electron-withdrawing nature of the cyanomethyl group and the ester functionality. These groups can stabilize or destabilize reaction intermediates, affecting the overall reaction pathway.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(bromomethyl)cyclobutane-1-carboxylate
- Methyl 2-(hydroxymethyl)cyclobutane-1-carboxylate
- Methyl 2-(aminomethyl)cyclobutane-1-carboxylate
Uniqueness
Methyl 2-(cyanomethyl)cyclobutane-1-carboxylate is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in synthetic applications where specific reactivity is desired.
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
methyl 2-(cyanomethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)7-3-2-6(7)4-5-9/h6-7H,2-4H2,1H3 |
InChI Key |
QDJAPPBXNHVVSM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC1CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.